

Tomeglovir's Efficacy in Animal Models: A Comparative Analysis

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Compound of Interest

Compound Name: Tomeglovir

Cat. No.: B1682432

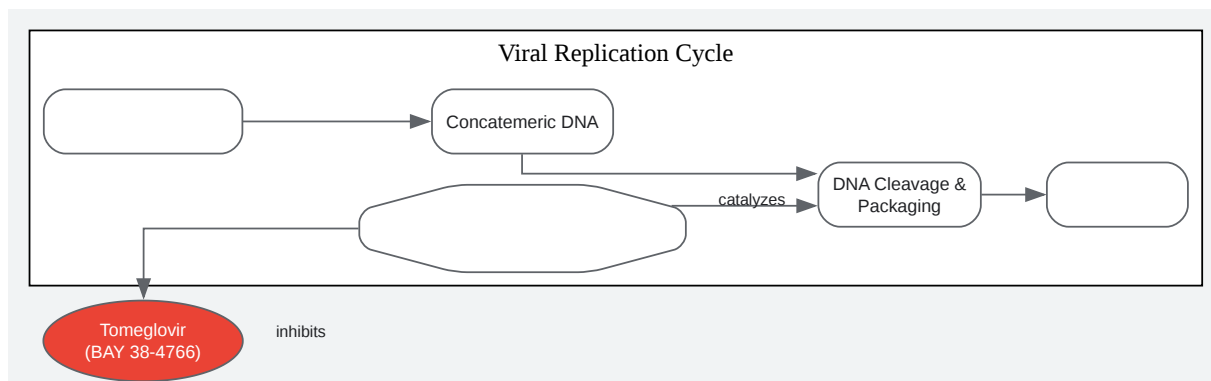
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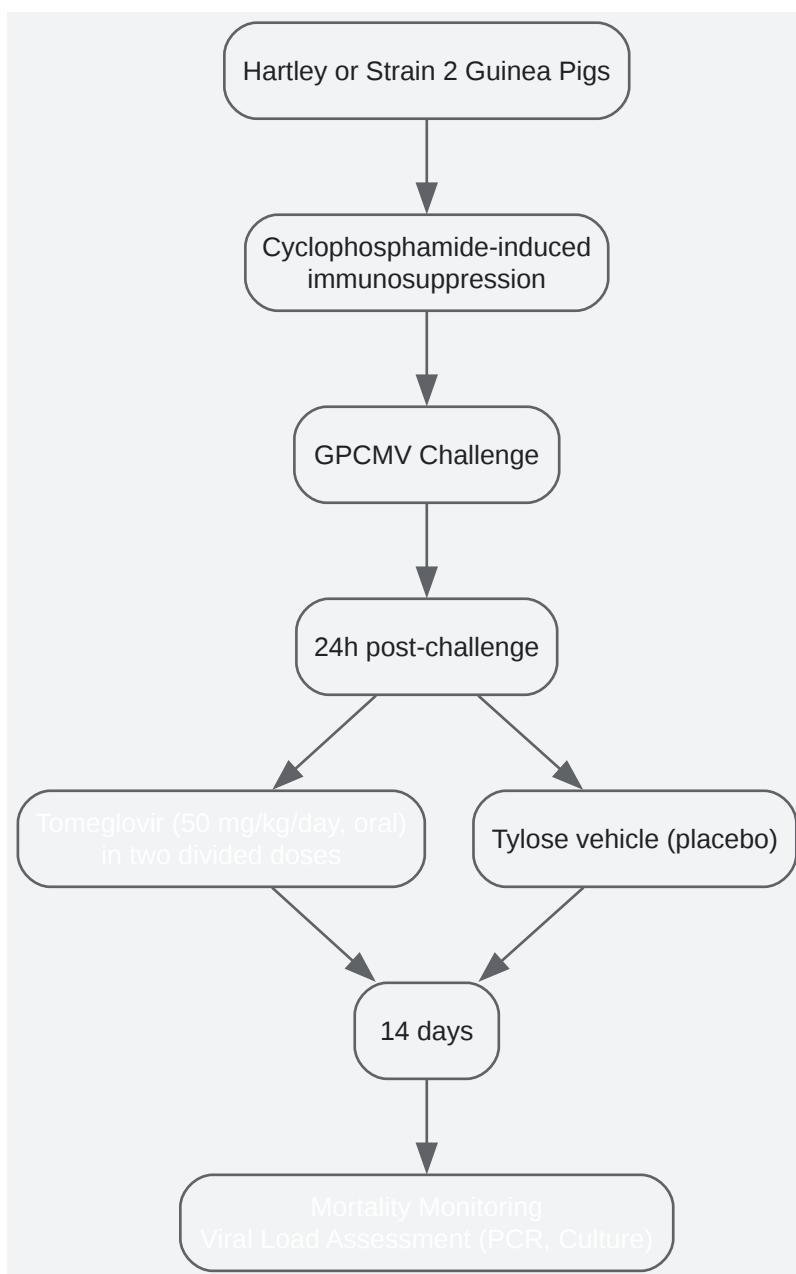
For Researchers, Scientists, and Drug Development Professionals

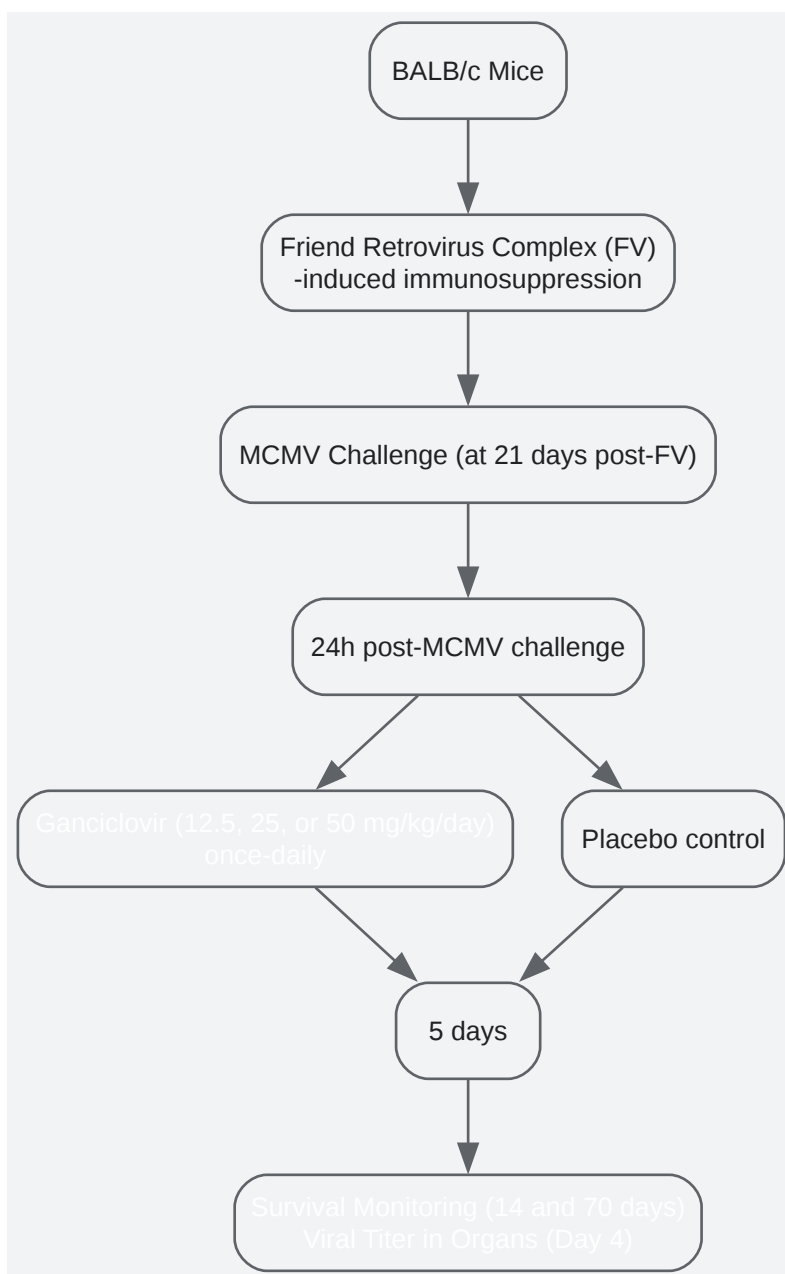
This guide provides an objective comparison of **Tomeglovir's** (also known as BAY 38-4766) performance against Cytomegalovirus (CMV) in validated animal models, with a focus on its efficacy relative to the established antiviral agent, Ganciclovir. The data presented is compiled from published in vivo studies and is intended to inform research and development efforts in the field of antiviral therapeutics.

Mechanism of Action: Targeting Viral DNA Maturation

Tomeglovir is a non-nucleoside inhibitor that selectively targets the human cytomegalovirus (HCMV) terminase complex, a key enzymatic machinery in the viral replication cycle.^{[1][2][3]} Specifically, it acts on the pUL56 and pUL89 subunits of this complex, which are essential for the cleavage of viral DNA concatemers and their subsequent packaging into nascent capsids.^{[1][2][3]} This mechanism effectively halts the production of infectious virions. The viral terminase complex is an attractive antiviral target as it is not found in human cells, which is expected to reduce toxicity.^[2]







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References

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- 2. mdpi.com [mdpi.com]
- 3. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
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